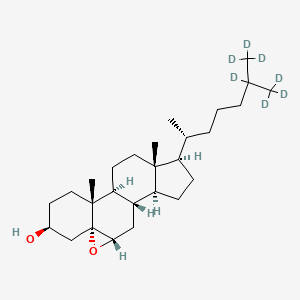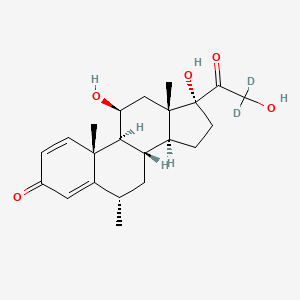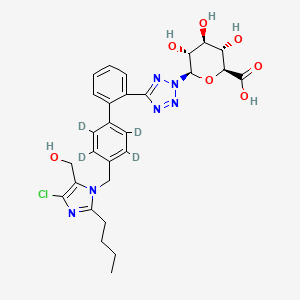
Losartan N2-Glucuronide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Losartan N2-Glucuronide-d4 is a deuterated form of Losartan N2-Glucuronide, which is a metabolite of Losartan. Losartan is an angiotensin II receptor antagonist used primarily to treat hypertension. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Losartan due to its stability and distinguishable mass spectrometric properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Losartan N2-Glucuronide-d4 involves the glucuronidation of Losartan. The process typically includes the following steps:
Synthesis of Losartan: Losartan is synthesized through a multi-step process involving the formation of key intermediates such as 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde and 2-cyano-4’-methyl biphenyl.
Glucuronidation: The glucuronidation of Losartan is achieved by reacting it with glucuronic acid derivatives under specific conditions to form Losartan N2-Glucuronide.
Deuteration: The deuterated form, this compound, is obtained by incorporating deuterium atoms into the glucuronic acid moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Losartan N2-Glucuronide-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group in Losartan can be oxidized to form carboxylic acid derivatives.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Halogen atoms in intermediates can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like sodium iodide and copper(I) iodide.
Major Products: The major products formed from these reactions include various derivatives of Losartan, which are used to study its pharmacological properties and metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Losartan N2-Glucuronide-d4 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Losartan.
Biology: Helps in understanding the metabolic pathways and biological effects of Losartan.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Losartan.
Industry: Employed in the development of new antihypertensive drugs and in quality control processes
Wirkmechanismus
Losartan N2-Glucuronide-d4 exerts its effects by blocking the binding of angiotensin II to the angiotensin II type 1 receptor. This prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. The deuterated form is used to study these mechanisms in detail due to its stability and distinguishable properties in mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Losartan: The parent compound, used to treat hypertension.
Losartan N2-Glucuronide: The non-deuterated form of the metabolite.
Valsartan: Another angiotensin II receptor antagonist with similar pharmacological effects.
Uniqueness: Losartan N2-Glucuronide-d4 is unique due to the incorporation of deuterium atoms, which makes it more stable and easily distinguishable in mass spectrometric analysis. This property is particularly useful in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C28H31ClN6O7 |
|---|---|
Molekulargewicht |
603.1 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]-2,3,5,6-tetradeuteriophenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1/i9D,10D,11D,12D |
InChI-Schlüssel |
NGFMQMUIOUSHGR-CTGGGXCNSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H] |
Kanonische SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


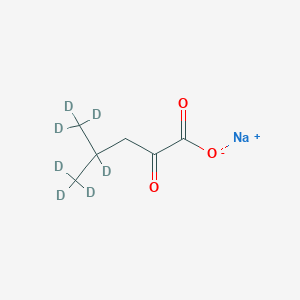
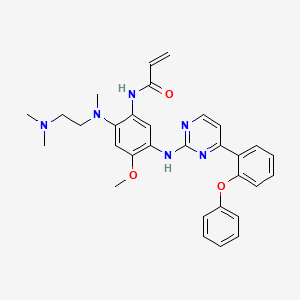
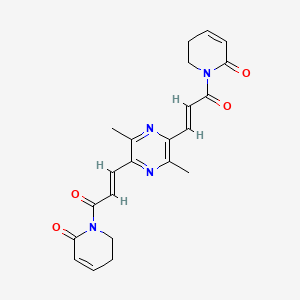
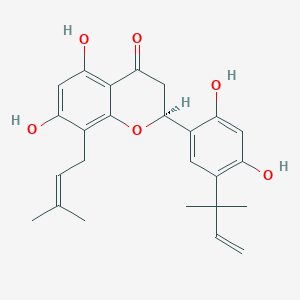
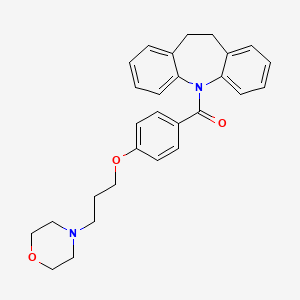
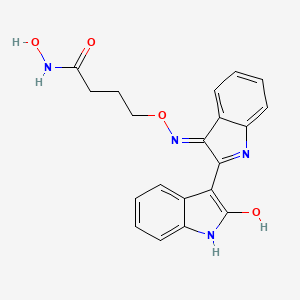
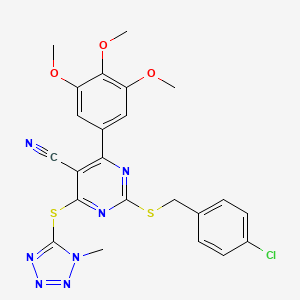
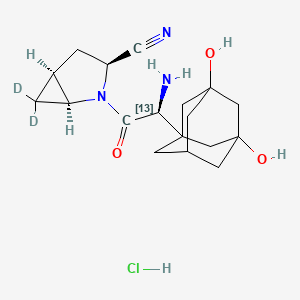
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)



